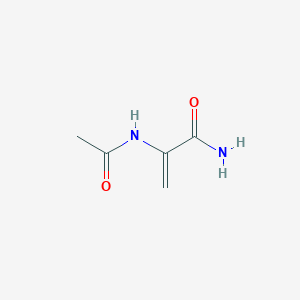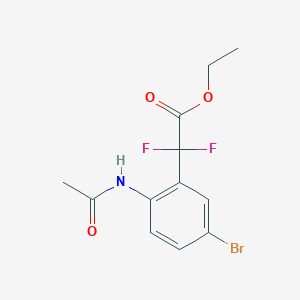![molecular formula C10H12ClF2N B14138050 (2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine is an organic compound with the molecular formula C10H12ClF2N. This compound is characterized by the presence of a chloro-difluoroethyl group attached to a methylbenzenemethanamine structure. It is a colorless to pale yellow liquid at room temperature and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine typically involves the reaction of 2-chloro-2,2-difluoroethylamine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro-difluoroethyl group to a difluoroethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include difluoroethyl derivatives and other reduced forms.
Aplicaciones Científicas De Investigación
N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine involves its interaction with specific molecular targets. The chloro-difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloro-2,2-difluoroethyl)benzenemethanamine
- N-(2-Chloro-2,2-difluoroethyl)-4-methoxybenzenemethanamine
- N-(2-Chloro-2,2-difluoroethyl)-4-chlorobenzenemethanamine
Uniqueness
N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical reactivity and biological activity. The methyl group on the benzene ring also influences its chemical properties and interactions with other molecules, making it a valuable compound in various research and industrial applications.
This detailed article provides a comprehensive overview of N-(2-Chloro-2,2-difluoroethyl)-4-methylbenzenemethanamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H12ClF2N |
|---|---|
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
2-chloro-2,2-difluoro-N-[(4-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H12ClF2N/c1-8-2-4-9(5-3-8)6-14-7-10(11,12)13/h2-5,14H,6-7H2,1H3 |
Clave InChI |
NMAFOKYNWLBNCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNCC(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


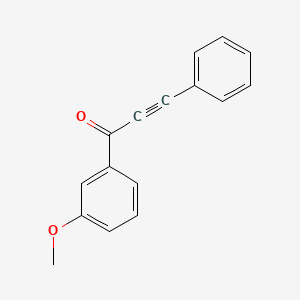
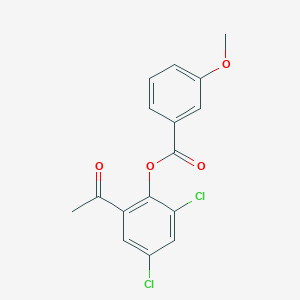

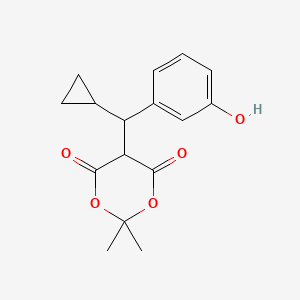
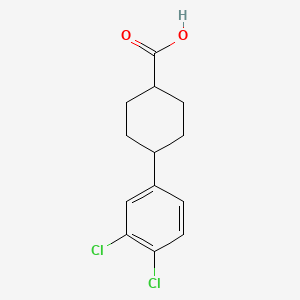

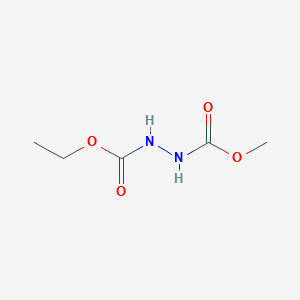
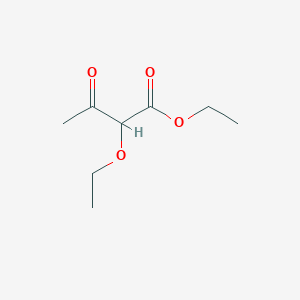
![4-[4-(1-Bromopropan-2-yl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B14138010.png)
![tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane](/img/structure/B14138013.png)

